Evidence 1: C2-Label Specificity Eliminates Inactive Catabolite (FBAL) Signal Contamination
The C2 position of the 14C label on 5-FU-2-14C is uniquely lost upon metabolic conversion to α-fluoro-β-alanine (FBAL), the predominant pharmacologically inactive catabolite of 5-FU, whereas the tritium label on 5-FU-3H (or capecitabine-3H) is retained on FBAL. This was explicitly demonstrated in a dual-isotope autoradiography study where [14C]-5-FU (C2-labeled) and [3H]-capecitabine were co-administered with [18F]-FAC in a KPC-organoid murine model of pancreatic ductal adenocarcinoma (PDAC) [1]. The [14C]-5-FU autoradiography signal exhibited a heterogeneous, hotspot-concordant distribution strongly correlated with [18F]-FAC, reflecting active drug entrapment, whereas the [3H]-capecitabine signal was homogeneous across tumor sections and showed weak-to-nonexistent correlation with [18F]-FAC, consistent with FBAL-trapped tritium signal [1].
| Evidence Dimension | Autoradiography signal specificity for active drug species vs. total drug-related material |
|---|---|
| Target Compound Data | 5-FU-2-14C: heterogeneous intratumoral distribution with hotspot concordance to [18F]-FAC; C2 label absent from FBAL |
| Comparator Or Baseline | 5-FU-3H (capecitabine-3H): homogeneous intratumoral distribution; 3H label retained on FBAL; weak-to-nonexistent correlation with [18F]-FAC distribution |
| Quantified Difference | 5-FU-2-14C distribution visually matches [18F]-FAC hotspots; [3H]-capecitabine yields tight normal histograms indicating homogeneous distribution from FBAL retention; correlation coefficients: [14C]-5-FU vs. [18F]-FAC comparable to [14C]-gemcitabine vs. [18F]-FAC (r = 0.65); [3H]-capecitabine vs. [18F]-FAC correlation nonexistent |
| Conditions | KPC-organoid derived PDAC murine model; dual-isotope digital autoradiography; [18F]-FAC as common reference tracer; 4 mice for 5-FU, 3 mice for capecitabine |
Why This Matters
Procurement of 5-FU-2-14C ensures that autoradiographic and tissue distribution measurements reflect pharmacologically relevant drug anabolites rather than a confounded mixture of active and inactive species, a critical requirement for pharmacokinetic-pharmacodynamic modeling and drug penetration studies.
- [1] Fanchon LM, Russell J, Pillarsetty N, O'Donoghue I, Gangangari K, Yu KH, Humm JL. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. PLoS ONE. 2020;15(4):e0231745. Results: 5-FU-2-14C distribution matches [18F]-FAC; capecitabine-3H distribution is homogeneous due to FBAL retention. View Source
